

In-Depth Technical Guide to the Post-Translational Modifications of CHD1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHD-1

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Introduction

Chromodomain Helicase DNA-binding protein 1 (CHD1) is a vital ATP-dependent chromatin remodeler that plays a crucial role in maintaining chromatin structure, regulating gene expression, and ensuring genome stability. Its function is intricately regulated by a variety of post-translational modifications (PTMs), which dictate its stability, enzymatic activity, and interaction with other proteins. This technical guide provides a comprehensive overview of the known PTMs of CHD1, the signaling pathways that govern these modifications, and their functional consequences. This document is intended to serve as a valuable resource for researchers and professionals involved in chromatin biology and drug development.

Post-Translational Modifications of CHD1

CHD1 is subject to several key post-translational modifications, including phosphorylation, ubiquitination, and SUMOylation. These modifications are critical for modulating its function in various cellular processes.

Phosphorylation

Phosphorylation is a primary mechanism for regulating CHD1 protein stability. The serine/threonine kinase Glycogen Synthase Kinase 3 β (GSK3 β) has been identified as a key kinase that phosphorylates CHD1. This phosphorylation event serves as a signal for

subsequent ubiquitination and proteasomal degradation. While numerous potential phosphorylation sites have been identified on human CHD1 through high-throughput mass spectrometry studies, specific sites targeted by GSK3 β are still under investigation.

Ubiquitination

The ubiquitination of CHD1 is a critical PTM that controls its protein turnover. Following phosphorylation by GSK3 β , CHD1 is recognized by the F-box protein β -TrCP (beta-transducin repeat-containing protein), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. β -TrCP then mediates the polyubiquitination of CHD1, targeting it for degradation by the proteasome. The specific lysine residues on human CHD1 that are ubiquitinated by β -TrCP are yet to be definitively mapped.

SUMOylation

Evidence from studies in *Saccharomyces cerevisiae* indicates that the yeast homolog of CHD1, Chd1p, can be modified by the Small Ubiquitin-like Modifier (SUMO). Several lysine residues on Chd1p have been identified as SUMOylation sites. While the functional consequences of SUMOylation on yeast Chd1p are still being elucidated, this finding suggests that SUMOylation may also play a regulatory role for human CHD1. However, direct evidence for SUMOylation of human CHD1 and the enzymes involved is currently limited.

Other Potential Modifications

While phosphorylation, ubiquitination, and SUMOylation are the most well-documented PTMs of CHD1, other modifications such as acetylation and methylation may also occur. CHD1 is known to interact with histone acetyltransferases (HATs) and is a component of the SAGA complex, which has histone acetyltransferase activity.^[1] Furthermore, the human CHD1 chromodomains specifically recognize methylated histone H3 at lysine 4 (H3K4me3).^[2] Although these associations point towards a role for CHD1 in chromatin landscapes marked by acetylation and methylation, direct evidence of CHD1 itself being a substrate for these modifications in humans is still emerging.

Quantitative Data on CHD1 Post-Translational Modifications

The functional impact of PTMs on CHD1 is an active area of research. The following table summarizes the available quantitative data regarding the effects of these modifications.

Modification	Enzyme(s) Involved	Effect on CHD1	Quantitative Measurement	Reference(s)
Phosphorylation	GSK3 β	Primes for ubiquitination and degradation	Overexpression of a constitutively active GSK3 β mutant (S9A) increases CHD1 phosphorylation. [3]	[3]
Ubiquitination	β -TrCP (SCF E3 Ligase)	Proteasomal degradation	Depletion of β -TrCP leads to accumulation and inhibits ubiquitination of CHD1.	[3]
SUMOylation	(In yeast)	Unknown	Multiple lysine residues on yeast Chd1p are SUMOylated.	[Saccharomyces Genome Database]

Signaling Pathways Regulating CHD1 PTMs

The post-translational modifications of CHD1 are tightly controlled by specific signaling pathways, most notably the PTEN-AKT-GSK3 β pathway and the DNA Damage Response pathway.

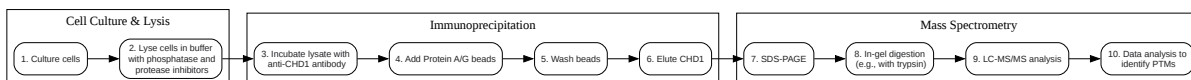
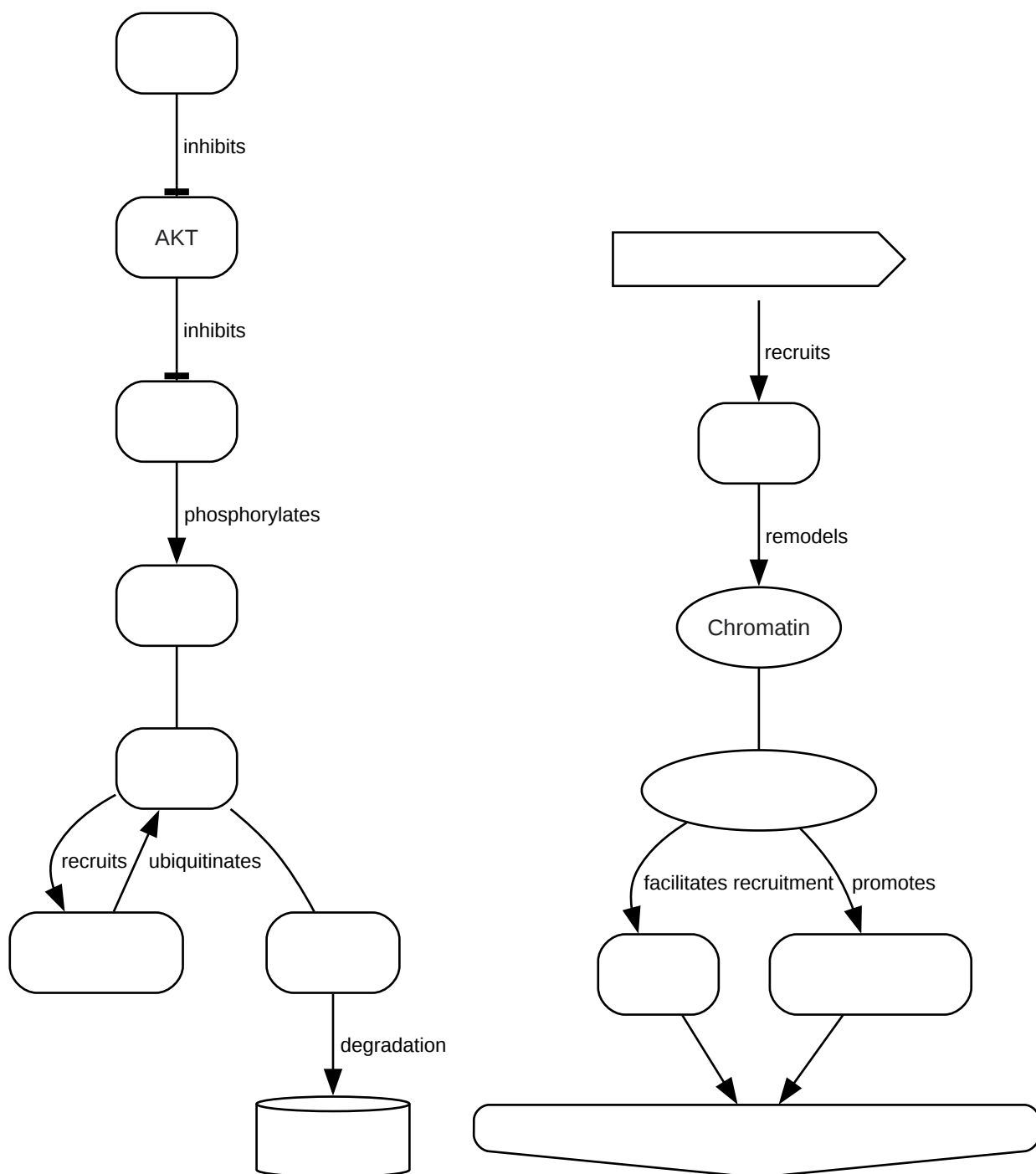
PTEN-AKT-GSK3 β Pathway

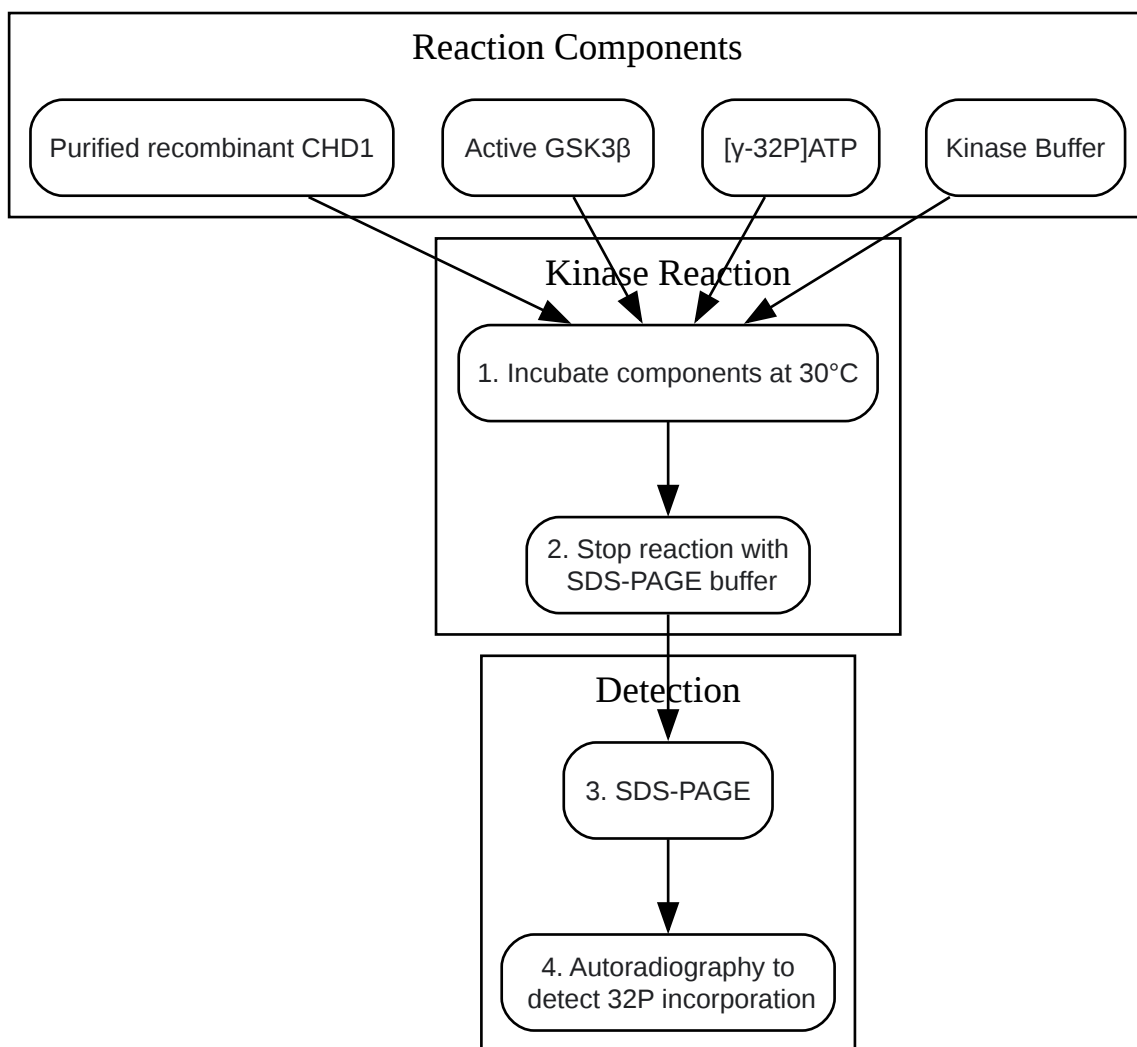
The PTEN-AKT-GSK3 β signaling cascade is a central regulator of CHD1 protein stability.

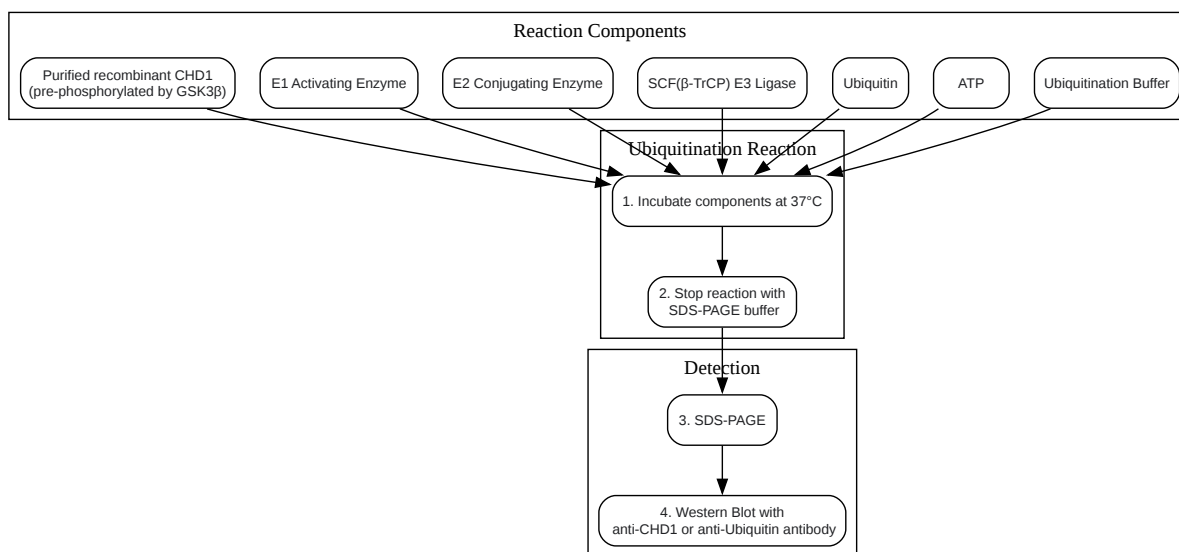
- PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K-AKT signaling pathway.

- AKT (Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates GSK3 β .
- GSK3 β (Glycogen Synthase Kinase 3 β), in its active state, phosphorylates CHD1, marking it for degradation.

In cells with functional PTEN, AKT activity is kept in check, allowing GSK3 β to be active and promote CHD1 turnover. Conversely, in PTEN-deficient cells, AKT is hyperactivated, leading to the inhibition of GSK3 β . This results in the stabilization and accumulation of CHD1 protein.[3]







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- To cite this document: BenchChem. [In-Depth Technical Guide to the Post-Translational Modifications of CHD1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568617#post-translational-modifications-of-chd-1>]

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